

Spectroscopic and Mechanistic Insights into Carbazomycin D

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Compound of Interest

Compound Name: Carbazomycin D

Cat. No.: B034363

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A detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Carbazomycin D** is presented, alongside an exploration of its potential biological mechanism of action through the inhibition of the 5-lipoxygenase pathway. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.

Carbazomycin D, a member of the carbazomycin family of alkaloids, possesses a unique carbazole framework. Its structure has been elucidated as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole. The spectroscopic data underpinning this structure are crucial for its identification, characterization, and further development as a potential therapeutic agent.

Spectroscopic Data

The structural confirmation of **Carbazomycin D** is supported by comprehensive NMR and high-resolution mass spectrometry (HRMS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Carbazomycin D** provide a detailed map of its chemical environment. The chemical shifts are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data for **Carbazomycin D**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.95	s	1H	H-5
7.77	br s	1H	NH
6.91	d, J = 2.1 Hz	1H	H-7
6.79	d, J = 2.1 Hz	1H	H-8
3.96	s	3H	OMe
3.88	s	3H	OMe
3.86	s	3H	OMe
2.45	s	3H	Me
2.29	s	3H	Me

Table 2: ^{13}C NMR Spectroscopic Data for **Carbazomycin D**

Chemical Shift (ppm)	Assignment
156.4	C
147.2	C
144.9	C
141.8	C
139.7	C
123.6	C
120.2	CH
119.8	C
114.7	C
109.9	CH
94.7	CH
61.2	OMe
60.8	OMe
55.7	OMe
12.5	Me
9.4	Me

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula and exact mass of **Carbazomycin D**.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Carbazomycin D**

Ion	Molecular Formula	Calculated m/z	Found m/z
[M+H] ⁺	C ₁₇ H ₂₀ NO ₃	286.1438	286.1437

Experimental Protocols

The acquisition of the spectroscopic data follows standardized laboratory procedures.

NMR Spectroscopy: The ^1H and ^{13}C NMR spectra were recorded on a Bruker AVANCE III 400 HD spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts were referenced to the residual solvent peak (^1H : δ 7.26 ppm; ^{13}C : δ 77.16 ppm).

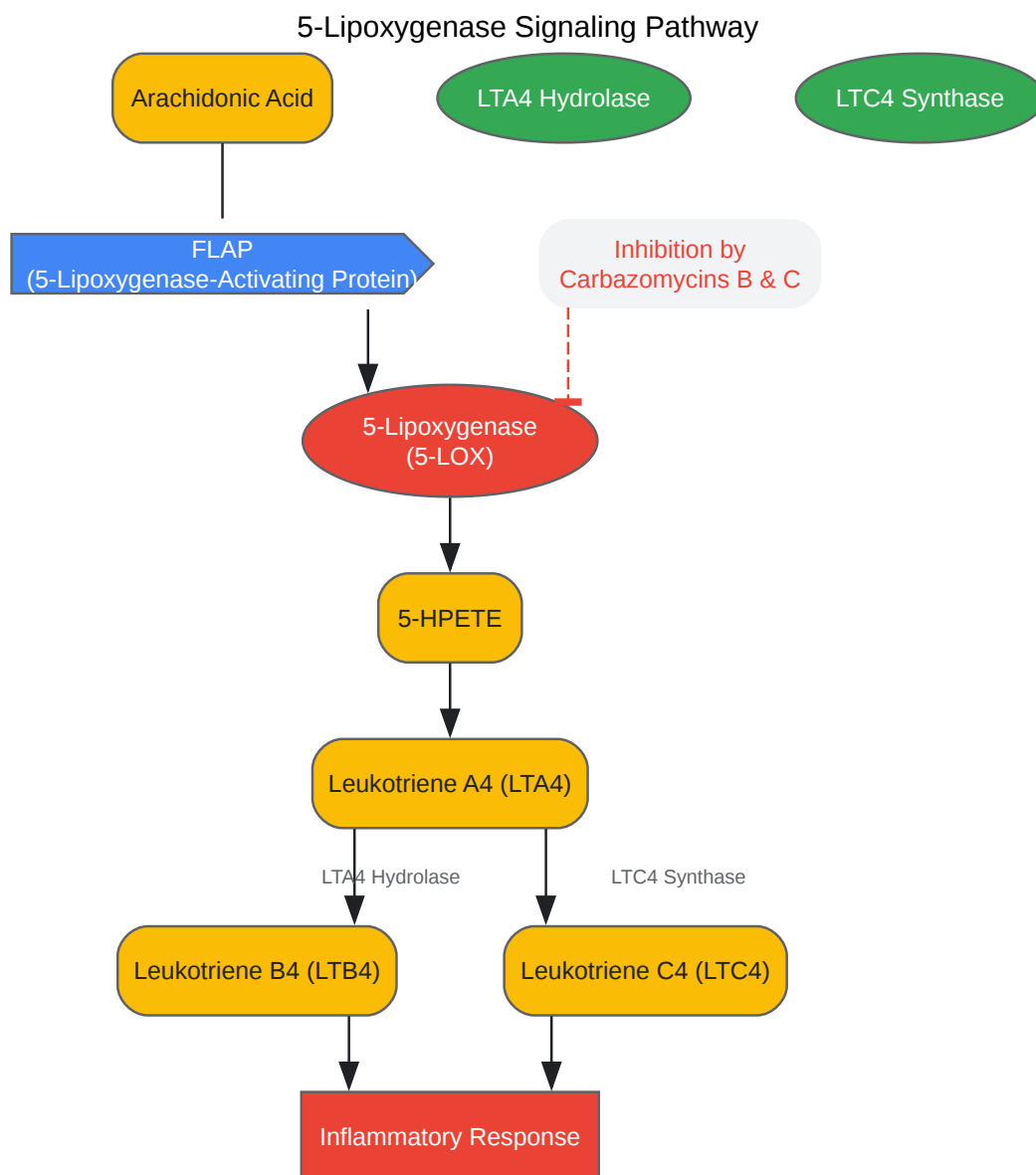
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard reference mixture to ensure high mass accuracy.

Biological Context and Potential Mechanism of Action

While the specific signaling pathways of **Carbazomycin D** are not yet fully elucidated, related compounds in the carbazomycin family have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Inhibition of the 5-LOX pathway is a key therapeutic strategy for inflammatory diseases.

The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to produce various leukotrienes. These leukotrienes bind to their respective receptors, triggering a cascade of inflammatory responses. The potential inhibitory action of **Carbazomycin D** on this pathway suggests its promise as an anti-inflammatory agent.

Below is a diagram illustrating the key steps in the 5-lipoxygenase signaling pathway, a likely target for the biological activity of carbazomycin compounds.



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Caption: 5-Lipoxygenase pathway and potential inhibition.

The provided spectroscopic data and the outlined potential mechanism of action for **Carbazomycin D** offer a foundational understanding for researchers engaged in the

exploration and development of novel therapeutic agents from natural sources. Further investigation into the specific molecular interactions of **Carbazomycin D** with components of the 5-lipoxygenase pathway will be crucial in validating its therapeutic potential.

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References

- 1. High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PMC [pmc.ncbi.nlm.nih.gov]
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